molecular formula C26H25N3O3S B2454047 N-(3,4-dimethoxyphenyl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide CAS No. 901242-53-3

N-(3,4-dimethoxyphenyl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide

Cat. No. B2454047
CAS RN: 901242-53-3
M. Wt: 459.56
InChI Key: ZVTAFAKMACHZHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenyl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C26H25N3O3S and its molecular weight is 459.56. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethoxyphenyl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxyphenyl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Docking Studies

  • Synthesis and Pharmacological Evaluation : This compound has been synthesized as part of various derivatives, showing potential as antibacterial agents against gram-negative and gram-positive bacteria, and as moderate inhibitors of the α-chymotrypsin enzyme. Molecular docking studies have revealed active binding sites, correlating with bioactivity data (Siddiqui et al., 2014).

Enzyme Inhibitory Potential

  • α-Glucosidase and Acetylcholinesterase Inhibitors : Certain derivatives of this compound have been investigated for their enzyme inhibitory potential, particularly against α-glucosidase and acetylcholinesterase, showing substantial activity. The in silico molecular docking results were consistent with in vitro enzyme inhibition data (Abbasi et al., 2019).

Anticancer Properties

  • Pharmacophore Hybridization for Anticancer Properties : The hybridization approach with this compound has been used to design drug-like small molecules with potential anticancer properties. The synthesis process proposed is cost-effective and the compound's anticancer activity has been studied in vitro (Yushyn et al., 2022).

Antinociceptive Pharmacology

  • Bradykinin B1 Receptor Antagonist : A derivative of this compound, LF22-0542, has been characterized as a novel nonpeptidic B1 antagonist with significant antinociceptive actions, indicating potential in treating inflammatory pain states and certain aspects of neuropathic pain (Porreca et al., 2006).

Antimicrobial and Hemolytic Agents

  • Potential Antimicrobial and Hemolytic Agents : Some N-substituted derivatives have been synthesized and screened for antimicrobial and hemolytic activity, with findings suggesting variable effectiveness against selected microbial species and lower cytotoxicity, making them suitable for further biological screening (Rehman et al., 2016).

Vibrational Spectroscopic Signatures

  • Spectroscopic Analysis for Antiviral Activity : The compound has been characterized for its vibrational signatures via Raman and Fourier transform infrared spectroscopy. It exhibits stereo-electronic interactions leading to stability, as confirmed by natural bond orbital analysis and vibrational spectral analysis, with potential antiviral activity (Mary et al., 2022).

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3S/c1-17-9-11-19(12-10-17)25-28-24(18-7-5-4-6-8-18)26(29-25)33-16-23(30)27-20-13-14-21(31-2)22(15-20)32-3/h4-15H,16H2,1-3H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTAFAKMACHZHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)SCC(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.